1-(Ethoxyacetyl)piperazine
Overview
Description
1-(Ethoxyacetyl)piperazine is a chemical compound belonging to the piperazine family, characterized by the presence of an ethoxyacetyl group attached to the nitrogen atom of the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxyacetyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Step 1: Piperazine is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: Ethyl chloroacetate is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours at room temperature.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: High-purity piperazine and ethyl chloroacetate are prepared.
Reaction: The reaction is carried out in large reactors with precise control of temperature and reaction time.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxyacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethoxyacetyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Ethoxyacetyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity. Additionally, it may inhibit certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
1-(Acetyl)piperazine: Lacks the ethoxy group, leading to different chemical properties and reactivity.
1-(Benzoyl)piperazine: Contains a benzoyl group instead of an ethoxyacetyl group, resulting in distinct biological activities.
1-(Methoxyacetyl)piperazine: Similar structure but with a methoxy group, affecting its solubility and reactivity
Uniqueness: 1-(Ethoxyacetyl)piperazine is unique due to the presence of the ethoxyacetyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-ethoxy-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-7-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCPVJBHEOMNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547450 | |
Record name | 2-Ethoxy-1-(piperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95550-07-5 | |
Record name | 2-Ethoxy-1-(piperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1-(piperazin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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